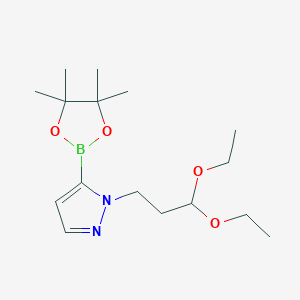

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole

Description

Historical Development of Pyrazole Boronic Derivatives

The evolution of pyrazole boronic acid derivatives represents a significant milestone in the development of heterocyclic organoboron chemistry, with foundational work beginning in the late twentieth century and experiencing rapid advancement in recent decades. The initial exploration of pyrazole boronic acids emerged from the broader investigation of heterocyclic boronic compounds, which gained prominence following the development of palladium-catalyzed cross-coupling methodologies. Early synthetic approaches to pyrazole boronic derivatives relied heavily on traditional lithiation-boronation protocols, where commercially available halogenated pyrazoles served as precursors for metal-halogen exchange reactions followed by electrophilic trapping with trialkyl borates.

The period from 2017 to the present has witnessed remarkable innovations in the synthesis of functionalized pyrazole derivatives, with particular emphasis on developing mild, efficient, and selective methods for incorporating boronic acid functionalities. Bull and colleagues reported novel synthetic strategies involving three-plus-two cycloaddition reactions of alkynes with sulfoximine diazo compounds, demonstrating the versatility of modern pyrazole synthesis. These developments laid crucial groundwork for the preparation of complex pyrazole boronic esters, including compounds with extended alkyl chains and multiple functional groups.

The emergence of copper-catalyzed aminoboration and borylative cyclization techniques has revolutionized the field, enabling the direct preparation of borylated pyrazoles from readily available hydrazone derivatives. Blum and coworkers demonstrated that readily available hydrazone derivatives could serve as masked alpha-beta-unsaturated carbonyl compounds, facilitating the formation of borylated pyrazoles through intramolecular borylative heterocyclization using inexpensive copper triflate catalysts. This methodology represented a significant departure from traditional approaches and opened new pathways for accessing structurally diverse pyrazole boronic derivatives.

Recent advances have also focused on developing environmentally benign and economically viable synthetic routes. The preparation methods disclosed in patent literature demonstrate the industrial significance of pyrazole boronic acid pinacol esters, particularly their role as crucial intermediates in the synthesis of pharmaceutical compounds such as Janus kinase inhibitors. The evolution from expensive starting materials like 4-bromo-1H-pyrazole to more accessible precursors such as malonaldehyde has made these synthetic transformations more economically attractive for large-scale applications.

Nomenclature and Structural Identification

The systematic nomenclature of 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups and protective moieties. The compound's molecular formula, C16H29BN2O4, reflects its substantial molecular complexity with a molecular weight of 324.22 atomic mass units. The structural designation begins with the pyrazole core, a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2, which serves as the fundamental scaffold for this derivative.

The systematic name incorporates several critical structural elements that define the compound's chemical identity. The "1-(3,3-Diethoxypropyl)" portion indicates the presence of an alkyl chain attached to the N1 nitrogen of the pyrazole ring, where the propyl chain terminates in a geminal diethoxy acetal functionality. This acetal group serves as a protective moiety for what would otherwise be an aldehyde functional group, providing stability under various reaction conditions while maintaining the potential for selective deprotection when required for further synthetic manipulations.

The "5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)" designation describes the boronic ester functionality attached to the C5 position of the pyrazole ring. This pinacol boronate ester represents a protected form of a boronic acid, where the boron atom is incorporated into a six-membered dioxaborolane ring system containing four methyl substituents. The pinacol protection strategy is widely employed in organoboron chemistry due to its stability under basic conditions and compatibility with various synthetic transformations, while remaining readily hydrolyzable under acidic conditions or in the presence of diols.

Alternative nomenclature systems and synonyms for this compound include the simplified designation "1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole" and various database-specific identifiers. The Chemical Abstracts Service registry number 847818-78-4 provides a unique identifier for this specific compound, distinguishing it from the numerous structural isomers and related derivatives that exist within the pyrazole boronic ester family. The Simplified Molecular-Input Line-Entry System representation, CCOC(CCN1N=CC=C1B1OC(C)(C)C(C)(C)O1)OCC, provides a linear notation that captures the complete structural connectivity of the molecule.

Significance in Heterocyclic Chemistry

The significance of 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in heterocyclic chemistry extends far beyond its individual molecular properties, representing a convergence of several important chemical concepts and synthetic strategies. Pyrazole derivatives occupy a central position in medicinal chemistry due to their prevalence in pharmaceutical compounds and their diverse biological activities. The incorporation of boronic ester functionality into the pyrazole scaffold creates a bifunctional molecule that serves both as a synthetic intermediate and as a potential pharmacological agent.

The compound exemplifies the modern approach to drug discovery and development, where complex molecules bearing multiple functional groups are designed to serve as versatile building blocks for combinatorial synthesis and structure-activity relationship studies. The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely utilized carbon-carbon bond-forming reactions in organic synthesis. This reactivity allows for the efficient construction of biaryl and biheteroaryl systems, which are frequently encountered in pharmaceutical compounds and advanced materials.

The specific positioning of the boronic ester at the C5 position of the pyrazole ring, combined with the N1 alkyl substitution pattern, creates unique electronic and steric environments that influence both the reactivity and selectivity of chemical transformations. Studies on the electronic effects of substituents in pyrazole systems have demonstrated that electron-donating groups preferentially occupy the C3 position, while electron-withdrawing groups stabilize the system when positioned at C5. The boronic ester functionality, being mildly electron-withdrawing, is therefore appropriately positioned to provide optimal stability and reactivity characteristics.

The compound's dual protective group strategy, incorporating both the pinacol ester protection for the boronic acid and the acetal protection for the aldehyde functionality, demonstrates sophisticated synthetic planning that enables selective manipulation of different functional groups under orthogonal reaction conditions. This approach is particularly valuable in multi-step synthetic sequences where selective protection and deprotection strategies are essential for achieving high yields and purity in target compounds.

Positional Isomerism in Pyrazole Boronates

Positional isomerism in pyrazole boronic esters represents a critical aspect of structure-activity relationships and synthetic utility, with different substitution patterns leading to significantly different chemical and biological properties. The pyrazole ring system presents three potential positions for substitution at carbon centers, designated as C3, C4, and C5, each offering distinct electronic environments and reactivity patterns. The choice of boronic ester placement profoundly influences the compound's stability, reactivity, and potential applications in cross-coupling reactions.

The 5-substituted pyrazole boronic ester, as exemplified by 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, represents one of three possible positional isomers for boronic ester incorporation into the pyrazole framework. Comparative studies with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole reveal distinct differences in chemical behavior and synthetic utility. The 3-substituted isomer, bearing the molecular formula C9H15BN2O2 and molecular weight of 194.04, exhibits different tautomeric preferences and electronic distribution compared to its 5-substituted counterpart.

The electronic effects governing positional preferences in pyrazole boronic esters follow established principles of heterocyclic chemistry, where the position of substituents influences both the ground-state stability and the transition-state energies of chemical reactions. Theoretical calculations using Density Functional Theory methods have demonstrated that electron-withdrawing groups, including boronic esters, preferentially stabilize pyrazole systems when positioned at the C5 position rather than at C3. This electronic preference arises from the optimal interaction between the electron-withdrawing boronic ester and the electron distribution in the pyrazole π-system.

Experimental evidence from synthetic studies confirms these theoretical predictions, with 5-borylated pyrazoles generally showing enhanced stability and improved yields in cross-coupling reactions compared to their 3-substituted counterparts. The 4-substituted pyrazole boronic esters occupy an intermediate position in terms of both electronic properties and synthetic utility, often serving as valuable alternatives when specific substitution patterns are required for biological activity or materials properties. The molecular weight difference between the various positional isomers reflects the consistent boronic ester functionality while highlighting the importance of positional effects on overall molecular properties.

Current Research Landscape

The contemporary research landscape surrounding pyrazole boronic esters, particularly compounds like 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, reflects a dynamic and rapidly evolving field that intersects medicinal chemistry, materials science, and synthetic methodology. Recent developments have focused on expanding the synthetic accessibility of complex pyrazole boronic derivatives through innovative catalytic processes that operate under mild conditions and accommodate diverse functional group compatibility.

Current research efforts have concentrated on developing room-temperature borylation strategies that enable the efficient preparation of pyrazole boronic esters without the need for harsh reaction conditions or expensive catalytic systems. Hong and colleagues demonstrated that Buchwald's second-generation preformed catalysts can facilitate the borylation of aryl chlorides at room temperature, providing boronate esters in high yields across a wide range of substrates. This methodology has particular relevance for the preparation of functionalized pyrazole boronic esters, where traditional high-temperature conditions might compromise the integrity of sensitive functional groups such as acetals and ethers.

The integration of borylation and cross-coupling reactions into one-pot, two-step protocols has emerged as a significant area of innovation, eliminating the need for isolation and purification of intermediate boronic esters while maintaining high efficiency and selectivity. These sequential processes enable the direct conversion of aryl halides to biaryl products through in situ generation of boronic ester intermediates, with particular success demonstrated for heteroaromatic substrates including pyrazoles. The development of such streamlined synthetic sequences has important implications for the efficient preparation of pyrazole-containing pharmaceutical intermediates and fine chemicals.

Contemporary research has also addressed the mechanistic understanding of pyrazole boronic ester chemistry, with particular attention to the factors that influence regioselectivity and product distribution in multi-component reactions. Studies by Tonks and coworkers on the oxidative coupling of nitriles, alkynes, and titanium-imido complexes have provided new insights into the formation of highly functionalized pyrazole derivatives through novel cycloaddition processes. These mechanistic investigations have revealed that the position of boronic ester substitution significantly influences the electronic properties and reactivity patterns of the resulting compounds.

The pharmaceutical applications of pyrazole boronic esters continue to drive innovation in synthetic methodology, with particular emphasis on developing scalable processes for the preparation of kinase inhibitor intermediates and other bioactive compounds. The importance of 4-pyrazole boronic acid pinacol ester as a key intermediate in the synthesis of Janus kinase inhibitors has stimulated research into cost-effective and environmentally sustainable synthetic routes. These efforts have led to the development of alternative synthetic strategies that utilize readily available starting materials and avoid expensive reagents, making these important compounds more accessible for pharmaceutical development and manufacturing.

Properties

IUPAC Name |

1-(3,3-diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29BN2O4/c1-7-20-14(21-8-2)10-12-19-13(9-11-18-19)17-22-15(3,4)16(5,6)23-17/h9,11,14H,7-8,10,12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQETUILOMRMBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2CCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459617 | |

| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-78-4 | |

| Record name | 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847818-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,3-DIETHOXYPROPYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For regioselective substitution at the 1- and 5-positions, the following approaches are used:

Base-mediated [3+2] cycloaddition of sydnones with alkynes or alkynyl derivatives can yield polysubstituted pyrazoles with regioselectivity, as demonstrated in recent literature. This method allows for the introduction of substituents at defined positions on the pyrazole ring.

Alternatively, condensation of hydrazines with β-ketoesters or β-diketones bearing protected or functionalized side chains can be employed to install the 3,3-diethoxypropyl group at N1.

Introduction of the Boronate Ester Group

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group, is typically introduced via:

Borylation of halogenated pyrazoles : Starting from a halogenated pyrazole (e.g., 5-bromo-1-(3,3-diethoxypropyl)pyrazole), a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron (B2pin2) is performed to install the boronate ester at the C5 position.

This method is widely used due to its high regioselectivity and mild reaction conditions, preserving sensitive functional groups such as the diethoxypropyl substituent.

Direct Alkylation of Pyrazole Nitrogen

The 3,3-diethoxypropyl substituent at the N1 position can be introduced by:

N-alkylation of pyrazole : The pyrazole ring is alkylated with 3,3-diethoxypropyl halides (e.g., 3,3-diethoxypropyl bromide or chloride) under basic conditions (e.g., potassium carbonate in DMF) to yield the N-substituted pyrazole.

This step is often performed prior to borylation to ensure the substituent is in place before further functionalization.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-Alkylation | Pyrazole + 3,3-diethoxypropyl bromide, K2CO3, DMF, 60-80°C | 1-(3,3-Diethoxypropyl)pyrazole |

| 2 | Halogenation | N-substituted pyrazole + NBS or Br2, suitable solvent | 5-Bromo-1-(3,3-diethoxypropyl)pyrazole |

| 3 | Miyaura Borylation | 5-Bromo derivative + B2pin2, Pd(dppf)Cl2 catalyst, base (KOAc), dioxane, 80-100°C | 1-(3,3-Diethoxypropyl)-5-(pinacol boronate)pyrazole |

Detailed Research Findings and Data

Purity and Yield : Commercially available samples of 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole report purity levels of 97-98% by HPLC, indicating efficient synthetic protocols.

Molecular Formula and Weight : C16H29BN2O4, molecular weight approximately 324.23 g/mol.

Physical Properties : The compound is typically isolated as a colorless to pale solid or oil, stable under standard laboratory conditions.

Application : Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions due to the boronate ester functionality.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation of pyrazole | 3,3-Diethoxypropyl halide, base (K2CO3) | DMF, 60-80°C | Straightforward, high regioselectivity at N1 | Requires pure pyrazole starting material |

| Halogenation at C5 | NBS or Br2 | Solvent (e.g., CH2Cl2), 0°C to RT | Selective halogenation at C5 | Over-halogenation possible if uncontrolled |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, base (KOAc) | Dioxane, 80-100°C | High yield, mild conditions, preserves functional groups | Requires palladium catalyst, sensitive to air/moisture |

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the diethoxypropyl group or the dioxaborolane moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, which are crucial in various catalytic processes. The pyrazole ring can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Isomers and Substituent Positioning

Compound A : 1-(3,3-Diethoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Boronate ester at the 4-position instead of 4.

- This structural variation may limit applications in reactions requiring regioselectivity .

Compound B : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

- Key Difference : Boronate ester attached to a phenyl ring at the 3-position.

- Impact : The phenyl spacer introduces resonance stabilization, enhancing electronic communication between the pyrazole and boronate. This design is advantageous in synthesizing extended π-conjugated systems for materials science .

Substituent Chain Length and Functional Groups

Compound C : 1-(2,2-Diethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Shorter diethoxyethyl chain (vs. diethoxypropyl).

- Impact : Reduced hydrophobicity and lower molecular weight (~308.23 g/mol) improve aqueous solubility but may decrease metabolic stability in vivo .

Compound D : 1-(2,2-Dimethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Methoxy instead of ethoxy groups.

Steric and Electronic Effects

Compound E : 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Isopropyl substituent instead of diethoxypropyl.

- Impact : The bulky isopropyl group creates significant steric hindrance, slowing cross-coupling kinetics but improving selectivity in crowded reaction environments. Molecular weight is lower (~246.14 g/mol) .

Compound F : 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Key Difference : Two methyl groups on the pyrazole ring.

- Impact : Minimal steric bulk (~208.07 g/mol) enhances reactivity in Suzuki couplings, making this compound a preferred choice for rapid synthesis of biaryl intermediates .

Data Table: Comparative Analysis

Biological Activity

1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C13H27BO4

- Molecular Weight : 258.17 g/mol

- IUPAC Name : 2-(3,3-diethoxypropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CAS Number : 165904-27-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer effects. The incorporation of the dioxaborolane moiety may enhance the compound's stability and bioavailability.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2. A study demonstrated that compounds similar to 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole showed significant inhibition of inflammation in animal models .

Anticancer Properties

Several studies have reported that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, a related pyrazole compound exhibited selective cytotoxicity towards breast cancer cells by inducing apoptosis through the activation of caspase pathways . The presence of the boron atom in the structure may contribute to its ability to disrupt cellular processes critical for cancer cell survival.

Case Studies

-

Case Study on Anti-inflammatory Effects :

- Study Design : A randomized controlled trial tested the anti-inflammatory effects of a pyrazole derivative in rats.

- Results : The compound significantly reduced paw edema compared to control groups.

- : The results support the potential use of pyrazole derivatives as therapeutic agents in inflammatory diseases.

-

Case Study on Anticancer Activity :

- Study Design : In vitro studies were conducted on various cancer cell lines.

- Results : The compound demonstrated IC50 values in the low micromolar range against several cancer types.

- : These findings suggest that 1-(3,3-Diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole could be a candidate for further development as an anticancer drug.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(3,3-diethoxypropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how can purity be ensured?

- Methodology :

- Suzuki-Miyaura Coupling : Utilize the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for cross-coupling reactions with halogenated pyrazole precursors. Optimize conditions using Pd(PPh₃)₄ as a catalyst, K₃PO₄ as a base, and degassed DMF/H₂O solvent mixtures .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/DMF (1:1) to achieve ≥95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize the structure and stability of this compound under varying experimental conditions?

- Analytical Techniques :

- Structural Confirmation : Use FTIR (C=O stretch at ~1650 cm⁻¹, B-O at ~1350 cm⁻¹), ¹H/¹³C NMR (diethoxypropyl protons at δ 1.2–1.4 ppm, pyrazole ring protons at δ 6.5–7.5 ppm), and HRMS (exact mass: ~337.23 g/mol) .

- Stability Testing : Store at –20°C under inert atmosphere (argon). Assess thermal stability via TGA (decomposition onset >150°C) and hydrolytic stability in pH 7.4 PBS buffer over 48 hours .

Q. What are the key reactivity patterns of the boronate ester group in this compound for functionalization?

- Reactivity :

- Protodeboronation Risk : Avoid protic solvents (e.g., MeOH) and strongly acidic conditions to prevent cleavage of the boronate ester .

- Cross-Coupling : Prioritize Suzuki-Miyaura reactions with aryl halides (e.g., bromopyridines) to introduce aromatic substituents. Use Pd(OAc)₂/XPhos catalytic systems for sterically hindered partners .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives for biological activity studies?

- Methodology :

- Target Selection : Use Protein Data Bank (PDB) structures (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) for antifungal activity prediction .

- Docking Workflow : Perform rigid docking with AutoDock Vina, focusing on hydrogen bonding (pyrazole N–H) and hydrophobic interactions (diethoxypropyl chain). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

- Troubleshooting :

- Isotopic Purity : Confirm absence of ¹¹B/¹⁰B isotopic splitting in NMR by using >99% ¹¹B-enriched starting materials .

- Artifact Identification : Compare experimental HRMS with theoretical isotopic patterns (e.g., m/z 337.23 ± 0.02). For ambiguous peaks, perform MS/MS fragmentation or X-ray crystallography .

Q. What strategies optimize regioselectivity in further functionalization of the pyrazole core?

- Regioselective Modifications :

- Electrophilic Substitution : Use HNO₃/H₂SO₄ to nitrate the pyrazole at the 4-position (meta to boronate). Confirm regiochemistry via NOE NMR .

- Directed Lithiation : Deprotonate the pyrazole N–H with LDA at –78°C, then quench with electrophiles (e.g., DMF for formylation) .

Research Design Considerations

Q. How to design experiments evaluating the compound’s role in catalytic cycles (e.g., as a ligand or precatalyst)?

- Catalytic Applications :

- Ligand Synthesis : Coordinate the pyrazole-boronate to transition metals (e.g., Ru or Pd) via the N–H group. Assess catalytic activity in C–C bond formation (e.g., Heck reactions) .

- Leaching Tests : Monitor metal content post-reaction via ICP-MS to confirm ligand stability .

Q. What advanced analytical methods (e.g., hyphenated techniques) are critical for studying degradation products?

- Degradation Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.